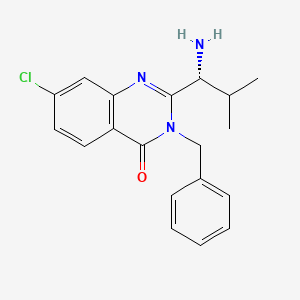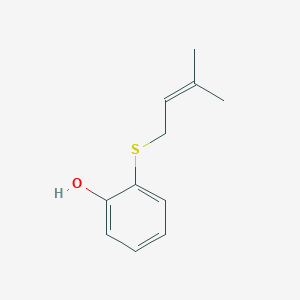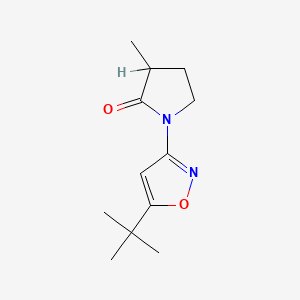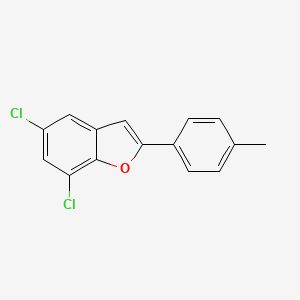![molecular formula C10H11ClN4O B8672784 Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro-5-methyl-, (6aR)-](/img/structure/B8672784.png)
Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro-5-methyl-, (6aR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are bicyclic heterocyclic systems with nitrogen atoms at specific positions, making them significant in various biological and chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-diaminopyrimidine with glyoxal, followed by chlorination and methylation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .
Medicine
In medicine, ®-2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one is investigated for its potential as a drug candidate. Its unique structure and reactivity make it a promising lead compound for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one include other pteridine derivatives, such as:
Uniqueness
What sets ®-2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one apart from these similar compounds is its unique substitution pattern and stereochemistry. The presence of the chlorine atom and the specific arrangement of atoms in the molecule contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H11ClN4O |
|---|---|
Peso molecular |
238.67 g/mol |
Nombre IUPAC |
(6aR)-2-chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6-one |
InChI |
InChI=1S/C10H11ClN4O/c1-14-7-5-12-10(11)13-8(7)15-4-2-3-6(15)9(14)16/h5-6H,2-4H2,1H3/t6-/m1/s1 |
Clave InChI |
QOBVGSJQFSUNLW-ZCFIWIBFSA-N |
SMILES isomérico |
CN1C2=CN=C(N=C2N3CCC[C@@H]3C1=O)Cl |
SMILES canónico |
CN1C2=CN=C(N=C2N3CCCC3C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4,7-Bis(2-carboxyethyl)-1,4,7-triazonan-1-yl]propanoic acid](/img/structure/B8672717.png)



![2-(5-Bromothiophen-2-yl)-2-[(4-chlorophenoxy)methyl]oxirane](/img/structure/B8672753.png)








